N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Description

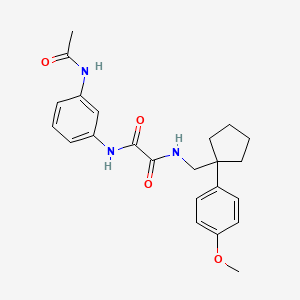

N1-(3-Acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-acetamidophenyl group on one terminal and a cyclopentylmethyl moiety substituted with a 4-methoxyphenyl group on the other.

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-16(27)25-18-6-5-7-19(14-18)26-22(29)21(28)24-15-23(12-3-4-13-23)17-8-10-20(30-2)11-9-17/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,27)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZHKTFFRFRFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:

Formation of the acetamidophenyl intermediate: This step involves the acetylation of aniline derivatives to form the acetamidophenyl group.

Cyclopentylmethanol derivative synthesis: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by cyclization to form the cyclopentylmethanol derivative.

Oxalamide formation: The final step involves the coupling of the acetamidophenyl and cyclopentylmethanol intermediates with oxalyl chloride under controlled conditions to form the desired oxalamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl or methoxyphenyl groups, leading to the formation of various derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the oxalamide bond, yielding the corresponding amines and carboxylic acids.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its chemical formula . Its structure features an oxalamide functional group, which is known for its ability to interact with biological targets. The presence of both acetamido and methoxyphenyl groups enhances its solubility and bioactivity, making it a candidate for various pharmacological studies.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide exhibit significant anticancer properties. For instance, oxalamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain oxalamides can induce apoptosis in cancer cells through the activation of caspases, leading to cell death .

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects. Research indicates that oxalamides can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

-

Neuroprotective Effects

- There is growing evidence suggesting that oxalamides may offer neuroprotective benefits. They appear to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This effect may be attributed to their ability to cross the blood-brain barrier, a crucial factor for central nervous system therapies.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The acetamidophenyl and methoxyphenyl groups contribute to its binding affinity and specificity, allowing it to influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Oxalamides are versatile scaffolds with diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:

Key Observations :

Substituent Effects :

- The target compound’s cyclopentylmethyl group distinguishes it from analogs with linear chains (e.g., methoxyphenethyl in Compounds 16–23 ). This spacer may alter conformational flexibility and target engagement compared to simpler alkyl chains.

- The 3-acetamidophenyl group provides a polar, hydrogen-bonding motif absent in halogenated (e.g., 4-chlorophenyl in Compound 13 ) or methoxy-substituted (e.g., Compound 16 ) analogs.

Synthetic Accessibility :

- Yields for related compounds vary widely (23–83%), reflecting challenges in stereochemical control (e.g., Compound 15 , 53% yield as a 1:1 diastereomeric mixture) or side reactions (e.g., dimer formation in Compound 16 ). The cyclopentylmethyl group in the target compound may introduce additional synthetic complexity.

Enzyme Modulation: S336 and S5456 act as umami agonists or CYP3A4 inhibitors, highlighting oxalamides’ versatility in targeting diverse biological pathways. Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., bromo in Compound 19 ) may enhance stability, while methoxy groups (e.g., Compound 16 ) could improve solubility.

Functional Group Analysis and Pharmacological Implications

A. N1 Substituents :

- Halogenated Analogs : Bromo (Compound 19 ) or chloro (Compound 20 ) substituents may enhance lipophilicity and membrane permeability.

B. N2 Substituents :

- Cyclopentylmethyl vs.

- Aromatic vs. Heterocyclic Moieties : Thiazole-containing analogs (Compound 13 ) demonstrate the importance of heterocycles in antiviral activity, whereas pyridyl groups (S336 ) enable receptor agonism.

Biological Activity

N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevance in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 325.46 g/mol

This compound features an acetamidophenyl group and a cyclopentyl moiety, which are significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors in the body. Preliminary studies suggest that it may act as a modulator of kappa opioid receptors (KOR), which are implicated in pain relief and other physiological processes. The modulation of these receptors can influence various signaling pathways, potentially leading to analgesic effects without the adverse side effects commonly associated with traditional opioids .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The cytotoxicity was evaluated using various assays, including:

- MTT Assay : This assay measures cell viability by assessing mitochondrial activity. The compound showed significant cytotoxicity against breast and lung cancer cell lines.

- Colony Formation Assay : This assay evaluates the ability of cells to grow into colonies after treatment. Results indicated that the compound effectively inhibited colony formation in treated cancer cells .

Antidiabetic Properties

Recent investigations have also suggested potential antidiabetic properties for this compound. It was found to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate digestion and glucose absorption, making them important targets for managing diabetes .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Pain Management : A clinical trial assessed the efficacy of the compound in managing chronic pain conditions. Patients reported a significant reduction in pain scores compared to placebo groups.

- Cancer Treatment Study : A preclinical model demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates in mice bearing xenograft tumors .

Toxicological Assessment

Toxicological studies are essential for understanding the safety profile of new compounds. The Ames test indicated that this compound has a strong positive response, suggesting potential mutagenic properties. Further investigations into its long-term effects and metabolic pathways are necessary to establish its safety for clinical use .

Comparative Analysis of Biological Activities

| Activity Type | Assay Method | Results |

|---|---|---|

| Cytotoxicity | MTT Assay | Significant reduction in cell viability |

| Antitumor Activity | Colony Formation | Inhibition of colony growth |

| Antidiabetic Effects | Enzyme Inhibition | Inhibition of α-amylase and α-glucosidase |

| Pain Relief | Clinical Trial | Notable reduction in pain scores |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide to achieve high yields?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain low temperatures (0–5°C) during oxalyl chloride-mediated coupling to minimize side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates and enhance reactivity .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the oxalamide product from dimeric byproducts .

- Stepwise Assembly : First synthesize the cyclopentylmethyl intermediate via nucleophilic substitution, then couple with 3-acetamidophenylamine .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm proton environments (e.g., acetamido NH at δ ~10 ppm, methoxy protons at δ ~3.8 ppm) and carbon backbone .

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cellular models?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

- Dose-Response Curves : Compare EC50 values across models to identify potency differences linked to receptor expression levels .

- Off-Target Screening : Use kinase profiling or proteome arrays to rule out nonspecific interactions .

Q. What in silico strategies are recommended for predicting the binding affinity of this compound with potential enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like methionine aminopeptidase (e.g., hydrogen bonding with acetamido and oxalamide groups) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational flexibility of the cyclopentyl group .

- Pharmacophore Mapping : Align structural features (e.g., methoxyphenyl hydrophobicity) with known enzyme inhibitors .

Q. How to design a structure-activity relationship (SAR) study focusing on the cyclopentyl and methoxyphenyl moieties?

- Methodological Answer :

- Analog Synthesis : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents .

- Cyclopentyl Modifications : Test spirocyclic or fused-ring analogs to evaluate steric effects on target binding .

- Bioactivity Assays : Compare IC50 values in enzyme inhibition assays (e.g., methionine aminopeptidase) to quantify SAR trends .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Rodent Models : Administer intravenously (IV) and orally (PO) to measure bioavailability (%F) and half-life (t1/2) .

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain tissues .

- Metabolite ID : Perform hepatic microsome assays to identify oxidative metabolites (e.g., CYP450-mediated demethylation) .

Q. How to address discrepancies between computational predictions and experimental results in target validation studies?

- Methodological Answer :

- Validate Compound Purity : Re-analyze by HPLC to ensure impurities are not confounding bioactivity .

- Crystallography : Resolve co-crystal structures of the compound with its target to confirm binding poses .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify downstream effects inconsistent with predicted mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.